molecular formula C10H9ClO3 B8682763 8-Chloro-6-methoxychroman-4-one

8-Chloro-6-methoxychroman-4-one

Cat. No.: B8682763
M. Wt: 212.63 g/mol
InChI Key: SGBAAKONPQXQKY-UHFFFAOYSA-N
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Description

8-Chloro-6-methoxychroman-4-one is a chroman-4-one derivative characterized by a chlorine substituent at position 8 and a methoxy group at position 6 on its bicyclic framework. The structural features of this compound—specifically the electron-withdrawing chlorine and electron-donating methoxy groups—may influence its reactivity, bioavailability, and interactions with biological targets.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

8-chloro-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO3/c1-13-6-4-7-9(12)2-3-14-10(7)8(11)5-6/h4-5H,2-3H2,1H3

InChI Key

SGBAAKONPQXQKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Cl)OCCC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chroman-4-one Derivatives

The following table summarizes key structural and functional differences between 8-Chloro-6-methoxychroman-4-one and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound Cl (C8), OCH₃ (C6) C₁₀H₉ClO₃ 212.63* Hypothesized anticancer activity -
6-Chlorochroman-4-one Cl (C6) C₉H₇ClO₂ 182.60 Anticancer, spectral data
8-Bromo-6-chloro-2-methylchroman-4-one Br (C8), Cl (C6), CH₃ (C2) C₁₀H₈BrClO₂ 275.53 Structural analog
2-(4-Chlorophenyl)-6-methoxychroman-4-one 4-ClPh (C2), OCH₃ (C6) C₁₆H₁₃ClO₃ 288.72 Anticancer, crystal structure

*Calculated molecular weight based on formula.

Structural and Functional Analysis:

Substituent Position and Electronic Effects: The 8-chloro-6-methoxy substitution pattern introduces steric and electronic effects distinct from 6-chlorochroman-4-one (Cl at C6). The methoxy group at C6 enhances electron density on the aromatic ring, which could improve stability against oxidative degradation compared to non-oxygenated analogs .

Pharmacological Activity: 2-(4-Chlorophenyl)-6-methoxychroman-4-one demonstrates notable anticancer activity, attributed to its planar 4-chlorophenyl group and hydrogen-bonding interactions . 6-Chlorochroman-4-one derivatives show moderate anticancer activity in vitro, with IC₅₀ values ranging from 12–35 μM against breast cancer cell lines .

Crystallographic and Spectroscopic Data :

  • In 2-(4-Chlorophenyl)-6-methoxychroman-4-one , X-ray crystallography reveals a dihedral angle of 65.3° between the benzopyran and chlorophenyl rings, influencing π-π stacking interactions .
  • IR and NMR data for 6-chlorochroman-4-one indicate characteristic carbonyl (C=O) stretching at 1680–1700 cm⁻¹ and aromatic proton signals at δ 6.8–7.2 ppm .

Synthetic Accessibility :

  • Derivatives like 2-(4-Chlorophenyl)-6-methoxychroman-4-one are synthesized via Claisen-Schmidt condensation, yielding 75% purity after recrystallization . The synthesis of this compound may require regioselective halogenation, which could lower yields compared to simpler analogs.

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